5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide
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Overview
Description
5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes chloro, methoxy, and hydroxy functional groups attached to a benzamide core. It has been studied for its biological activities, particularly in the context of its effects on Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-chloro-4-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chloro groups could result in various substituted derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide exerts its effects involves the depletion of intracellular thiols in Mycobacterium tuberculosis. This compound forms covalent adducts with free thiols, leading to dysregulation of redox homeostasis and ultimately bacterial cell death. The formation of a disulfide bond between the compound and reduced glutathione has been observed, supporting this mechanism .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-methylsulfonylpyrimidine-4-carboxamide (AC2P36): This compound also targets Mycobacterium tuberculosis by depleting intracellular thiols and has shown similar pH-selective activity.
3-Chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide: A structurally related compound with similar functional groups.
Uniqueness
5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively kill Mycobacterium tuberculosis at acidic pH by targeting thiol homeostasis sets it apart from other compounds .
Properties
CAS No. |
634186-50-8 |
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Molecular Formula |
C14H11Cl2NO3 |
Molecular Weight |
312.1 g/mol |
IUPAC Name |
5-chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C14H11Cl2NO3/c1-20-13-5-3-9(7-11(13)16)17-14(19)10-6-8(15)2-4-12(10)18/h2-7,18H,1H3,(H,17,19) |
InChI Key |
NNCRZZGONOMERZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)Cl |
Origin of Product |
United States |
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